![molecular formula C18H25N5O2 B5618141 3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5618141.png)
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine
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Description
Synthesis Analysis
The synthesis of compounds related to 3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine often involves intricate steps that highlight the compound's complexity and the synthetic chemistry required to assemble its structure. For example, the synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs demonstrates the compound's ability to inhibit NO formation, showcasing the precision in targeting specific biological pathways (Wei et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds such as three 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines reveals how slight modifications can significantly alter intermolecular interactions. These compounds adopt similar conformations but exhibit different hydrogen bonding patterns, affecting their overall molecular arrangement (Mahesha et al., 2019).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of compounds containing the 1,3-benzodioxolylmethyl and piperidine units underline the versatility and reactivity of such molecules. For instance, the metabolism of a serotonin-4 receptor partial agonist provides insights into how these compounds undergo biotransformation, revealing potential pharmacologically active metabolites (Sawant-Basak et al., 2013).
Future Directions
While the specific future directions for “3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine” are not available, similar compounds have been suggested as templates for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(tetrazol-1-yl)propyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-18(11-15-4-5-16-17(10-15)25-14-24-16)6-2-7-22(12-18)8-3-9-23-13-19-20-21-23/h4-5,10,13H,2-3,6-9,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMYOUCCAYCLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CCCN2C=NN=N2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine |
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